Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is an organic compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-6-16-11(15)9-7-10(17-8-9)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLDMPAFLLJPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699952 | |
| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025719-08-7 | |
| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate typically involves the borylation of furan derivatives. One common method includes the reaction of furan-3-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation processes using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the reactants and drive the reaction forward.
Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new bonds and the synthesis of complex structures . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Uniqueness
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is unique due to its furan ring structure, which imparts specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H20BNO2
- Molecular Weight : 233.11 g/mol
- CAS Number : 741709-61-5
The structure includes a furan ring and a dioxaborolane moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from furan and dioxaborolane structures. For instance:
- Mechanism of Action : Compounds with similar structures have shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to apoptosis in cancer cells.
- Case Study : In one study, derivatives of benzo[b]furan demonstrated significant antiproliferative activity against various human cancer cell lines, with GI50 values below 1 µM in several cases .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | <0.01 | Tubulin inhibition |
| Compound B | HL-60 (leukemia) | 0.229 | Apoptosis induction |
| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | TBD | TBD | TBD |
Anti-inflammatory Properties
Compounds featuring the dioxaborolane group have been studied for their anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is crucial for evaluating its therapeutic potential:
- Solubility : The compound has been reported to have moderate solubility in aqueous environments (0.187 mg/ml), which is favorable for bioavailability .
- Absorption : It is classified as having high gastrointestinal absorption potential based on its molecular structure .
Safety and Toxicity
Toxicity assessments are vital for any therapeutic candidate. Preliminary data indicate that while the compound may exhibit some toxicity (as indicated by hazard statements), further detailed toxicity studies are necessary to establish safety profiles in vivo.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate, and how is purity ensured?
The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol, followed by purification using flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients). Purity (>98%) is confirmed via HPLC and NMR spectroscopy . For example, similar boronate esters are purified using Biotage systems with KP-Sil cartridges .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity by identifying furan ring protons (~6.5–7.5 ppm) and the ethyl ester group (quartet at ~4.3 ppm for CH2, triplet at ~1.3 ppm for CH3) .
- Mass Spectrometry : Validates molecular weight (C13H19BO5, MW 266.1) via ESI or MALDI-TOF .
- HPLC : Assesses purity (>98%) using reverse-phase columns (C18) with UV detection .
Q. What are the optimal storage conditions to prevent degradation?
Store at -20°C in airtight containers with desiccants to avoid hydrolysis. For long-term stability (-80°C), use within 6 months. Solutions in DMSO or DMF should be aliquoted to prevent freeze-thaw degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling using this boronate ester?
- Catalyst Selection : Use Pd(PPh3)4 or XPhos-Pd-G3 for electron-rich aryl halides. Lower catalyst loadings (1–2 mol%) reduce costs .
- Solvent/Base Systems : Employ toluene/ethanol (4:1) with aqueous Na2CO3 for mild conditions. For challenging substrates, switch to THF with Cs2CO3 .
- Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yields >80% .
Q. How to resolve contradictions in cross-coupling yields between lab-scale and scaled-up reactions?
- Oxygen Sensitivity : Use Schlenk lines for degassing solvents to prevent Pd catalyst deactivation.
- Substrate Purity : Ensure boronate ester purity via HPLC; even 2% impurities can lower yields by competing in transmetalation .
- Mixing Efficiency : Optimize stirring rates (>500 rpm) to prevent aggregation in scaled reactions .
Q. What alternative applications exist beyond Suzuki-Miyaura coupling?
- Macrocycle Synthesis : The furan-boronate motif facilitates π-π stacking in oligofuran macrocycles. Use slow concentration or template-directed methods to enhance cyclization efficiency .
- Friedel-Crafts Alkylation : React with indoles or electron-rich aromatics under BF3·OEt2 catalysis. Monitor regioselectivity via TLC (hexane/EtOAc 6:4) .
Q. How do structural modifications (e.g., ester group replacement) impact reactivity?
- Ester to Amide Conversion : Increases hydrogen-bonding capacity but reduces solubility. Use DMF instead of THF for reactions .
- Boron Masking : Replace pinacol with 1,2-ethanediol to alter hydrolysis rates. Confirm stability via 11B NMR .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
